N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
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Overview
Description
The compound “N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide” is a complex organic molecule. It contains several functional groups, including an aniline, a thiadiazole, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the aniline group might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties are often determined experimentally .Scientific Research Applications
Enzyme Inhibition and Biological Activity
One significant application of derivatives similar to the compound involves their role as enzyme inhibitors. For instance, sulfonamide derivatives, which share structural features with the compound, have been studied for their inhibitory effects on carbonic anhydrase isozymes (hCA I and II). These enzymes catalyze the reversible hydration of carbon dioxide and are present in almost all living organisms. The sulfonamide derivatives were found to be active against hCA I and II, suggesting their potential in exploring enzyme inhibition for therapeutic applications (Gokcen et al., 2016).
Antitubercular Agents
Another research avenue for related compounds is their application as antitubercular agents. A study on 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles revealed outstanding in vitro activity against Mycobacterium tuberculosis, indicating their potential as new classes of antituberculosis agents. These compounds exhibited selective antimycobacterial effect without activity against other tested bacteria or fungi, highlighting their specificity and potential in tuberculosis treatment (Karabanovich et al., 2016).
Antidepressant and Anxiolytic Activity
Compounds with a thiadiazole moiety have also been evaluated for their central nervous system activity, with some showing marked antidepressant and anxiolytic properties. This suggests that the structural framework of such compounds can be leveraged to develop new treatments for mental health disorders, offering a promising route for pharmaceutical development (Clerici et al., 2001).
Glutaminase Inhibition for Cancer Therapy
Additionally, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound , have been designed as glutaminase inhibitors. Glutaminase plays a crucial role in cancer cell metabolism, and its inhibition is considered a therapeutic strategy. These analogs have shown potential in attenuating the growth of cancer cells, suggesting the utility of such compounds in cancer research and therapy (Shukla et al., 2012).
Anticancer Properties
Research into the hybridization of pharmacophores has led to the development of compounds with anticancer properties. A study reported a novel synthesis approach for a hybrid molecule combining thiadiazole and dichloroacetic acid moieties, showing promising in vitro anticancer activity. This indicates the compound's potential application in developing new anticancer drugs (Yushyn et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-12-5-6-17(15(4)8-12)22-18(26)11-28-21-25-24-20(29-21)23-19(27)16-9-13(2)7-14(3)10-16/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBFTZLWVMCLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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